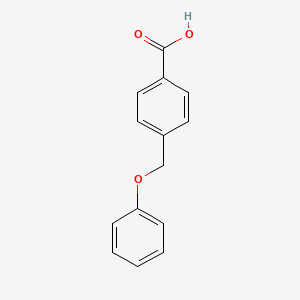

4-(Phenoxymethyl)benzoic acid

CAS No.: 31719-76-3

Cat. No.: VC2420583

Molecular Formula: C14H12O3

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31719-76-3 |

|---|---|

| Molecular Formula | C14H12O3 |

| Molecular Weight | 228.24 g/mol |

| IUPAC Name | 4-(phenoxymethyl)benzoic acid |

| Standard InChI | InChI=1S/C14H12O3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16) |

| Standard InChI Key | GRBUVHSYBRTCIB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O |

Introduction

Chemical Properties and Identifiers

Structural Characteristics

The molecular structure of 4-(Phenoxymethyl)benzoic acid is characterized by a para-substituted benzoic acid moiety linked to a phenoxy group through a methylene bridge. This arrangement creates a molecule with distinct regions of polarity and hydrophobicity.

Physical and Chemical Properties

The following table summarizes the key properties of 4-(Phenoxymethyl)benzoic acid:

| Property | Value |

|---|---|

| Molecular Formula | C14H12O3 |

| Molecular Weight | 228.24 g/mol |

| CAS Number | 31719-76-3 |

| IUPAC Name | 4-(phenoxymethyl)benzoic acid |

| InChI | InChI=1S/C14H12O3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16) |

| InChI Key | GRBUVHSYBRTCIB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O |

Comparative Analysis with Related Compounds

To better understand the properties of 4-(Phenoxymethyl)benzoic acid, it is valuable to compare it with structurally related compounds:

| Compound | Molecular Formula | Key Structural Difference | CAS Number |

|---|---|---|---|

| 4-(Phenoxymethyl)benzoic acid | C14H12O3 | Reference compound | 31719-76-3 |

| 4-Phenoxybenzoic acid | C13H10O3 | Lacks methylene bridge | 2215-77-2 |

| 4-[(4-Bromophenoxy)methyl]benzoic acid | C14H11BrO3 | Contains bromine on phenoxy ring | 364623-84-7 |

The methylene bridge in 4-(Phenoxymethyl)benzoic acid provides greater conformational flexibility compared to 4-Phenoxybenzoic acid, potentially affecting its binding interactions with biological targets .

Synthesis Methods and Approaches

Industrial Production Considerations

Based on information for structurally similar compounds, potential industrial approaches for 4-(Phenoxymethyl)benzoic acid production might include:

-

Oxidation reactions using sodium hypochlorite as the oxidant

-

Catalytic processes employing polyethylene glycol (PEG)-400

-

Reactions starting from precursors like 4-phenoxyacetophenone

Chemical Reactivity Profile

Functional Group Reactivity

The reactivity of 4-(Phenoxymethyl)benzoic acid is primarily determined by its two key functional groups:

-

Carboxylic Acid Group:

-

Participates in typical carboxylic acid reactions (esterification, amidation)

-

Can be reduced to alcohols or activated for further transformations

-

Influences solubility and acidic properties

-

-

Phenoxy Moiety:

-

Relatively stable ether linkage

-

Aromatic rings can undergo electrophilic substitution reactions

-

Contributes to the compound's hydrophobic character

-

Reaction Mechanisms

The compound's reactivity is influenced by both electronic and steric factors:

-

The carboxylic acid exhibits typical acidic properties with pKa values similar to other benzoic acids

-

The phenoxymethyl group provides a site for potential functionalization

-

The methylene bridge introduces flexibility that can influence reaction outcomes

Biological Activity and Applications

Enzyme Interactions

Benzoic acid derivatives with structural similarities to 4-(Phenoxymethyl)benzoic acid have demonstrated interactions with various enzymes, including:

-

Bacterial DNA gyrase, an enzyme essential for DNA replication

-

Dihydrofolate reductase (DHFR) from various organisms

-

Enzymes involved in bacterial cell wall synthesis

Such interactions suggest potential applications in antimicrobial research and drug development.

Structure-Activity Relationships

The specific arrangement of functional groups in 4-(Phenoxymethyl)benzoic acid is likely to influence its biological activity. Key structure-activity considerations include:

-

The carboxylic acid group provides a point for hydrogen bonding with biological targets

-

The phenoxy moiety offers hydrophobic interactions

-

The methylene bridge introduces conformational flexibility that may affect binding modes

-

Modifications to the aromatic rings can significantly alter biological activity profiles

Research Applications

Synthetic Organic Chemistry

In synthetic chemistry, 4-(Phenoxymethyl)benzoic acid serves valuable roles:

-

As an intermediate in multi-step syntheses

-

As a building block for more complex molecules

-

As a model compound for studying selective functionalization strategies

-

In the development of new synthetic methodologies

Medicinal Chemistry Applications

The compound's structural features make it relevant to medicinal chemistry:

-

As a scaffold for developing potential enzyme inhibitors

-

In structure-activity relationship studies

-

As a precursor for biologically active compounds

-

In drug discovery programs targeting infectious diseases

Material Science Considerations

Potential applications in material science include:

-

Development of functional polymers

-

Creation of specialty materials with specific properties

-

Preparation of surfaces with particular characteristics

-

Contributions to sustainable materials research

Current Research Directions

Synthetic Methodology Development

Current research involving 4-(Phenoxymethyl)benzoic acid and related compounds focuses on:

-

Development of more efficient synthetic routes

-

Green chemistry approaches to its preparation

-

Catalyst optimization for key transformation steps

-

Scaling strategies for larger production volumes

Biological Activity Exploration

Research into the biological activity of compounds in this structural class investigates:

-

Antimicrobial potential against resistant strains

-

Structure-activity relationships for optimizing activity

-

Mechanistic studies of enzyme inhibition

-

Potential applications against parasitic infections

Analytical Considerations

Identification Methods

4-(Phenoxymethyl)benzoic acid can be identified and characterized using various analytical techniques:

-

Spectroscopic Methods:

-

NMR spectroscopy (1H and 13C)

-

Infrared spectroscopy (characteristic C=O and C-O stretching)

-

Mass spectrometry

-

-

Chromatographic Techniques:

-

High-performance liquid chromatography (HPLC)

-

Gas chromatography (usually after derivatization)

-

Thin-layer chromatography (TLC)

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume